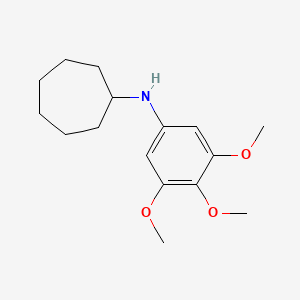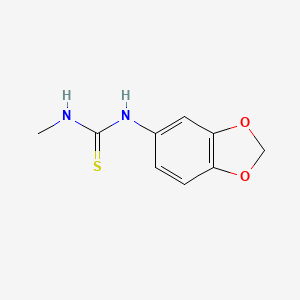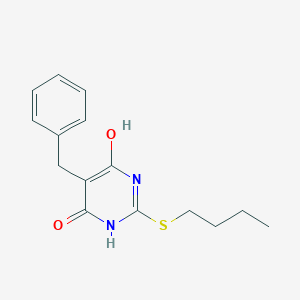![molecular formula C14H18N2O B5163452 1-[3-(2,4-Dimethylphenoxy)propyl]imidazole](/img/structure/B5163452.png)
1-[3-(2,4-Dimethylphenoxy)propyl]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2,4-Dimethylphenoxy)propyl]imidazole is a chemical compound with the molecular formula C14H18N2O It is an imidazole derivative, which means it contains an imidazole ring, a five-membered ring with two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,4-Dimethylphenoxy)propyl]imidazole typically involves the reaction of 2,4-dimethylphenol with 3-chloropropylimidazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification methods to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(2,4-Dimethylphenoxy)propyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives with hydrogenated imidazole rings.
Substitution: Substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-[3-(2,4-Dimethylphenoxy)propyl]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-[3-(2,4-Dimethylphenoxy)propyl]imidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial effects. The imidazole ring plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-[3-(2,4-Dichlorophenoxy)propyl]imidazole: Similar structure but with chlorine substituents.
1-[3-(2,4-Dimethoxyphenoxy)propyl]imidazole: Similar structure but with methoxy substituents.
Uniqueness
1-[3-(2,4-Dimethylphenoxy)propyl]imidazole is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of methyl groups can affect its lipophilicity and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
1-[3-(2,4-dimethylphenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-12-4-5-14(13(2)10-12)17-9-3-7-16-8-6-15-11-16/h4-6,8,10-11H,3,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMFFPDYKWHVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[4-(3-pyridinylmethyl)-1-piperazinyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5163369.png)
![4-[2-(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B5163382.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5163395.png)
![2-[(3-Methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5163401.png)
![1,3-benzodioxol-5-yl[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B5163402.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5163410.png)

![4-{butyryl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl butyrate](/img/structure/B5163431.png)


![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5163458.png)

![N-allyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5163467.png)

